molecular formula C10H16N2 B2609631 2-methyl-4-N-propylbenzene-1,4-diamine CAS No. 1154319-26-2

2-methyl-4-N-propylbenzene-1,4-diamine

Cat. No.: B2609631
CAS No.: 1154319-26-2
M. Wt: 164.252
InChI Key: CJMCVBWOWZEJIB-UHFFFAOYSA-N
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Description

2-Methyl-4-N-propylbenzene-1,4-diamine is a synthetic compound. It is a derivative of aniline . The molecular formula of this compound is C7H10N2 .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of benzene derivatives typically involves nitration, conversion of the nitro group to an amine, and bromination . Another common method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often follow a general mechanism. For instance, when carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Scientific Research Applications

Materials Science and Polymer Chemistry

2-Methyl-4-N-Propylbenzene-1,4-Diamine is a compound that finds its applications predominantly in the field of materials science, especially in the synthesis and characterization of polymers. Research has demonstrated its utility in fabricating novel polymeric materials with distinctive properties suitable for a wide range of applications.

  • Polyimide Synthesis : One significant application of derivatives of this compound is in the synthesis of polyimides. Polyimides synthesized using aromatic diamines exhibit remarkable thermal stability, solubility in organic solvents, and mechanical properties. For instance, polyimides containing pendent pentadecyl chains synthesized from derivatives show excellent thermal stability with temperatures at 10% wt. loss in the range of 470-480°C, indicating their potential in high-temperature applications (Sadavarte et al., 2009).

  • Corrosion Inhibition : Derivatives of this compound have been explored as corrosion inhibitors for mild steel in acidic environments. Schiff’s bases derived from the compound show significant inhibition efficiency, reducing corrosion in mild steel by up to 96.19%. This is attributed to the formation of a protective layer on the metal surface through adsorption, demonstrating the potential of these compounds in industrial applications where metal preservation is critical (Singh & Quraishi, 2016).

  • Gas Separation Membranes : The synthesis of polyamides using derivatives for membrane-based gas separation applications highlights another area of application. These polyamides exhibit high molecular weight, thermal stability, and glass transition temperatures, along with remarkable gas permeability and selectivity. Such characteristics are essential for efficient gas separation processes, indicating the relevance of these compounds in developing new membrane materials (Bandyopadhyay et al., 2013).

  • Organogels and Mesophases : Research into the engineering of organogels and mesophases using hexaphenylbenzene derivatives related to this compound has shown promising results. These compounds form noncovalent aggregates in hydrocarbon solvents and exhibit thermotropic cubic mesophases, suggesting their potential in creating novel materials with specific molecular architectures for applications in soft materials and liquid crystals (Ziessel et al., 2004).

Safety and Hazards

The safety data sheet for propylbenzene, a similar compound, indicates that it is flammable and may be fatal if swallowed and enters airways. It may also cause respiratory irritation .

Properties

IUPAC Name

2-methyl-4-N-propylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMCVBWOWZEJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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